molecular formula C17H15BrN2O3 B2631802 5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide CAS No. 898412-04-9

5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide

Cat. No.: B2631802
CAS No.: 898412-04-9
M. Wt: 375.222
InChI Key: MPYQNLFJPLUWDY-UHFFFAOYSA-N
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Description

5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide is an intricate organic compound known for its potential applications in various scientific research fields, including chemistry, biology, and medicine. The compound’s structure, encompassing multiple aromatic rings and functional groups, offers a platform for diverse chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The preparation of 5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide typically involves the coupling of a brominated furan carboxylic acid derivative with an amine precursor under controlled conditions. The reaction may require catalysts such as palladium or copper salts to facilitate the formation of the amide bond.

  • Reaction conditions often include solvent systems like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium carbonate to neutralize acidic byproducts.

Industrial Production Methods

  • For industrial-scale production, flow chemistry approaches are often employed to streamline the synthesis process, enhancing yield and purity. Automated reactors and real-time monitoring systems ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidative transformations, especially at the furan and pyridoquinoline moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions, particularly involving the bromine substituent, can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide

  • Reducing agents: Lithium aluminum hydride, sodium borohydride

  • Solvents: Dichloromethane, tetrahydrofuran

  • Catalysts: Palladium, copper salts

Major Products

  • Oxidation products: Hydroxylated and carboxylated derivatives

  • Reduction products: Debrominated analogs

  • Substitution products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide finds applications in several scientific domains:

  • Chemistry: : The compound serves as a precursor for synthesizing more complex molecules, particularly in the development of heterocyclic compounds and pharmaceutical intermediates.

  • Biology: : It is employed in studying enzyme inhibition and receptor binding, aiding in the identification of novel therapeutic targets.

  • Medicine: : Potential therapeutic uses include antimicrobial and anticancer agents due to its ability to interact with biological macromolecules.

  • Industry: : Used in the synthesis of high-value chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Molecular Targets: : It interacts with specific enzymes and receptors, altering their activity. For instance, it may inhibit certain kinases or proteases involved in disease pathways.

  • Pathways: : The exact pathways depend on the biological system being studied but generally involve the modulation of signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar compounds include other brominated furan derivatives and pyridoquinoline-based molecules:

  • 5-bromo-N-(2-furyl)carboxamide: : Shares the brominated furan structure but lacks the pyridoquinoline moiety, leading to different reactivity and biological activity.

  • N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide: : Similar structure but without the bromine atom, affecting its interaction with various reagents and targets.

This compound's unique structure and reactivity make it a valuable tool in scientific research, offering a broad range of applications and potential for innovation in multiple fields.

Properties

IUPAC Name

5-bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c18-14-5-4-13(23-14)17(22)19-12-8-10-2-1-7-20-15(21)6-3-11(9-12)16(10)20/h4-5,8-9H,1-3,6-7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYQNLFJPLUWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(O4)Br)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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